(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid

Catalog No.
S13002489
CAS No.
M.F
C8H16BNO4
M. Wt
201.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid

Product Name

(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]boronic acid

Molecular Formula

C8H16BNO4

Molecular Weight

201.03 g/mol

InChI

InChI=1S/C8H16BNO4/c1-8(2,3)14-7(11)10-4-6(5-10)9(12)13/h6,12-13H,4-5H2,1-3H3

InChI Key

HJHDNJORHKZPTI-UHFFFAOYSA-N

Canonical SMILES

B(C1CN(C1)C(=O)OC(C)(C)C)(O)O

(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group and a tert-butoxycarbonyl protecting group on an azetidine ring. This compound is notable for its potential utility in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features that allow for specific interactions with biological targets.

Typical of boronic acids, including:

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds, making it useful for synthesizing complex organic molecules.
  • Borylation Reactions: The boronic acid group can be transformed into other functional groups through substitution reactions.
  • Formation of Boronate Esters: The compound can react with alcohols to form boronate esters, which are important intermediates in organic synthesis.

These reactions highlight the versatility of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid in synthetic organic chemistry.

The biological activity of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is primarily linked to its role as a potential pharmacophore. Boronic acids are known to interact with biological molecules, particularly enzymes and receptors. They can exhibit:

  • Anticancer Properties: Some studies suggest that boronic acids can inhibit the growth of cancer cells by interfering with cellular signaling pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which can be beneficial in drug design targeting metabolic pathways.

Research into its specific biological activities is ongoing, and further studies are needed to fully elucidate its mechanisms of action.

The synthesis of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid typically involves several steps:

  • Preparation of Azetidine: The azetidine ring can be synthesized from readily available precursors through cyclization reactions.
  • Borylation: The introduction of the boronic acid moiety can be achieved via borylation reactions using boron reagents such as borane or trialkylboranes.
  • Protection: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions, often through acylation methods.

These methods facilitate the efficient synthesis of the compound while allowing for further modifications as needed.

(1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid has potential applications in various fields:

  • Medicinal Chemistry: Its ability to interact with biological targets makes it a candidate for drug development, particularly in cancer therapy or enzyme inhibition.
  • Organic Synthesis: As a versatile building block, it can be used in the synthesis of more complex molecules through coupling reactions.
  • Material Science: Boronic acids are also explored for their properties in creating functional materials, such as sensors or catalysts.

Interaction studies involving (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid focus on its binding affinity to biological targets:

  • Protein Binding Studies: Evaluating how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Enzyme Assays: Investigating its inhibitory effects on enzymes involved in metabolic pathways could reveal its utility in treating metabolic disorders or cancers.

These studies are critical for understanding how this compound may function within biological systems and its potential as a therapeutic agent.

Several compounds share structural features with (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid, allowing for comparison:

Compound NameStructure/FeaturesUnique Aspects
1-AcetylazetidineAcetyl group on azetidineLacks the boronic acid functionality
(2-Aminoethyl)(tert-butoxycarbonyl)boronic acidAminoethyl chain with a boronic acid groupDifferent chain length alters interaction profile
4-Borono-L-glutamic acidBoronic acid with a glutamic acid structureKnown for its role in cancer therapy
2-(Boronomethyl)pyridinePyridine ring with a boron substituentExhibits different biological activities due to aromaticity

These comparisons illustrate how (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid is unique due to its combination of azetidine, protecting groups, and boronic functionality, which may confer distinct pharmacological properties not present in similar compounds.

Research continues to explore these compounds' interactions and activities, contributing to advancements in drug discovery and development.

Protection/Deprotection Strategies for Azetidine Ring Functionalization

The protection and deprotection of azetidine rings represents a critical aspect in the synthesis of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid, given the inherent reactivity and strain associated with four-membered nitrogen heterocycles [12]. The strategic use of protecting groups enables selective functionalization while preventing unwanted side reactions that could compromise the structural integrity of the azetidine framework [7].

Traditional Protection Strategies

Classical protection strategies for azetidine nitrogen centers have historically relied on electron-withdrawing groups that effectively deactivate the nitrogen atom while maintaining stability under various reaction conditions [11]. The para-ethoxyphenyl group has demonstrated utility as a protecting group for nitrogen in azetidin-2-ones, with oxidative removal achieved using ceric ammonium nitrate under controlled conditions [11]. This approach yields nitrogen-unsubstituted azetidine derivatives in good to excellent yields, with reaction completion requiring approximately 2.8 molar equivalents of ceric ammonium nitrate for most substrates [11].

Temperature optimization studies have revealed that room temperature conditions provide optimal selectivity for oxidative deprotection reactions [11]. The mechanism involves cleavage of aryl-oxygen bonds requiring two equivalents of ceric ammonium nitrate, with by-products limited to para-benzoquinone formation [11].

Advanced Protection Methodologies

The tert-butoxythiocarbonyl (Botc) group has emerged as a superior protecting group for azetidine functionalization, offering significant advantages over traditional approaches [10] [25]. Unlike conventional alkoxycarbonyl protecting groups, the Botc group facilitates alpha-lithiation and electrophile incorporation on nitrogen-protected azetidines [10]. This protecting group can be efficiently introduced onto secondary amines from the corresponding xanthate ester, despite literature predictions suggesting only dithiocarbamate formation [25].

The Botc group demonstrates exceptional acid lability compared to traditional Boc protection, enabling selective deprotection under mild conditions [25]. Treatment with trifluoroacetic acid allows preferential removal of Botc groups in the presence of Boc-protected substrates, while thermal elimination in refluxing ethanol provides an alternative deprotection pathway [25].

Mechanistic Considerations

Deprotection mechanisms vary significantly depending on the protecting group employed and reaction conditions [8]. For nitrogen-substituted azetidines protected with para-methoxyphenyl groups, the deprotection process involves electrophilic aromatic substitution followed by ring-opening pathways [8]. Alternative approaches utilizing halogen-containing nitrogen sources such as N-bromosuccinimide in the presence of light, water, and proton donors offer environmentally acceptable conditions while avoiding large quantities of metal-based reagents [8].

Boronic Acid Incorporation via Transition Metal-Catalyzed Borylation

Transition metal-catalyzed borylation represents the most efficient methodology for incorporating boronic acid functionality into azetidine frameworks [15] [18]. The development of catalytic systems capable of activating carbon-hydrogen bonds adjacent to nitrogen centers has revolutionized the synthesis of borylated azetidine derivatives [14].

Palladium-Catalyzed Borylation Systems

Palladium-catalyzed borylation of azetidine substrates requires careful optimization of reaction parameters to achieve selective carbon-boron bond formation [16]. The use of strained ring systems as building blocks enables strain-release-driven transformations that facilitate boronic ester incorporation [3]. Azabicyclo[1.1.0]butyl lithium species react with boronic esters to form intermediate boronate complexes, which undergo 1,2-metallate rearrangement upon nitrogen protonation with acetic acid [3].

The methodology demonstrates broad substrate scope, encompassing primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity [3]. Reaction conditions typically involve treatment of azabicyclo[1.1.0]butyl sulfoxide with tert-butyl lithium in tetrahydrofuran at -78°C, followed by boronic ester addition and subsequent protonation [3].

Iridium-Catalyzed Approaches

Iridium-catalyzed carbon-hydrogen borylation provides complementary reactivity patterns for azetidine functionalization [30]. Heteroarene substrates demonstrate coordination to iridium catalysts, with binding strength determining the catalyst resting state and reaction rate dependence on substrate concentration [30]. The borylation process occurs preferentially at positions beta to basic nitrogen centers, with selectivity influenced by both electronic and steric factors [30].

Mechanistic investigations reveal that borylation adjacent to basic nitrogen moieties is disfavored due to higher-energy transition states and product instability under reaction conditions [30]. The transformation demonstrates high predictable selectivity and tolerance for nitrogen-rich substrates, expanding applications in medicinal chemistry [30].

Copper-Catalyzed Borylation

Copper-catalyzed enantioselective borylation of alpha,beta-disubstituted cyclobutenones provides access to tertiary cyclobutylboronates [14]. Optimization studies have identified optimal copper catalyst systems capable of delivering high enantioselectivity in the formation of quaternary carbon centers bearing boronic ester functionality [14]. The methodology represents the first catalytic enantioselective approach to tertiary cyclobutylboronates, demonstrating the versatility of copper catalysis in small ring borylation chemistry [14].

tert-Butoxycarbonyl (Boc) Group Installation Techniques

The installation of tert-butoxycarbonyl protecting groups on azetidine nitrogen centers requires specialized techniques adapted for the unique reactivity profile of four-membered rings [26]. Di-tert-butyl dicarbonate serves as the primary reagent for Boc group introduction, with reaction conditions requiring careful optimization to prevent ring-opening side reactions [26].

Standard Installation Procedures

Standard Boc protection protocols involve treatment of amine substrates with di-tert-butyl dicarbonate in the presence of base [26]. Aqueous conditions utilizing sodium bicarbonate as base provide effective protection under mild conditions, while acetonitrile solutions employing 4-dimethylaminopyridine offer enhanced reactivity for sterically hindered substrates [26].

The protection reaction proceeds through nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [26]. Formation of the carbamate linkage generates tert-butanol and carbon dioxide as by-products, facilitating product purification through simple workup procedures [26].

Optimized Conditions for Azetidine Substrates

Azetidine substrates require modified protection conditions due to increased basicity and nucleophilicity compared to acyclic amines [13]. The use of tert-butoxythiocarbonyl as an alternative protecting group offers advantages in terms of installation efficiency and subsequent synthetic utility [10]. Xanthate ester reagents provide direct access to Botc-protected azetidines in excellent yields, with the reaction proceeding through thiocarbamate formation rather than the predicted dithiocarbamate pathway [10].

Temperature control proves critical in Boc installation reactions, with low-temperature conditions favoring clean protection while minimizing competing elimination reactions [21]. The use of coordinating solvents such as tetrahydrofuran enhances reaction rates through stabilization of intermediate complexes [21].

Mechanistic Insights

Mechanistic studies of Boc group installation reveal the importance of electronic factors in determining reaction efficiency [25]. The presence of electron-withdrawing substituents on the azetidine ring enhances the nucleophilicity of the nitrogen center, facilitating more rapid protection [25]. Conversely, electron-donating groups reduce nucleophilicity and require extended reaction times or elevated temperatures [25].

Computational investigations suggest that the transition state for Boc installation involves coordination of the azetidine nitrogen to the electrophilic carbonyl carbon, followed by nucleophilic attack and subsequent elimination of tert-butoxide [25]. The activation barrier for this process varies with substrate structure and reaction conditions, providing opportunities for optimization through catalyst selection and solvent choice [25].

Solvent Effects and Reaction Kinetic Profiling

Solvent selection plays a crucial role in determining both reaction efficiency and selectivity in azetidine boronic acid synthesis [18] [19]. The unique electronic and steric properties of azetidine substrates require careful consideration of solvent effects on reaction kinetics and product distribution [20].

Solvent-Dependent Reactivity Patterns

Systematic solvent screening studies have revealed dramatic effects on reaction rates and selectivity in azetidine functionalization reactions [19]. The transformation of 2-bromomethyl-2-methylaziridines demonstrates remarkable solvent-dependent behavior, with dimethylformamide promoting direct bromide displacement to yield functionalized aziridines, while acetonitrile favors rearrangement through bicyclic aziridinium intermediates to produce azetidines [19].

These solvent effects arise from differential stabilization of charged intermediates and transition states [19]. Polar aprotic solvents such as dimethylformamide provide effective solvation of ionic species while maintaining nucleophilic reactivity, whereas less polar solvents favor intramolecular rearrangement pathways [19].

Kinetic Analysis of Borylation Reactions

Detailed kinetic investigations of lithiation-borylation sequences reveal significant solvent effects on reaction rates [18]. Diamine-promoted lithiation reactions conducted in diethyl ether demonstrate rapid kinetics with half-lives of less than 15 seconds for carbamate substrates [18]. In contrast, toluene solvent systems exhibit dramatically reduced reaction rates, with half-lives extending to 42 minutes for identical substrates [18].

The observed solvent effects reflect competition between coordination of boronic esters to lithium centers and displacement of diamine ligands [18]. Coordinating solvents such as tetrahydrofuran facilitate boronic ester coordination through partial displacement of sparteine ligands, enabling more efficient boron-lithium exchange [18].

Temperature-Dependent Selectivity

Temperature profiling studies demonstrate significant effects on both reaction rates and stereoselectivity in azetidine-borane complex formation [21] [24]. The reaction of borane with N-alkyl-2-arylazetidines exhibits temperature-dependent stereoselectivity, enabling stereoselective preparation of distinct azetidine-borane complex diastereomers [21] [24].

Computational analysis supports experimental observations regarding structure and reactivity relationships in azetidine-borane complexes [21] [24]. The borane group promotes lithiation reactions through electrostatic complex-induced proximity effects, with syn relationships between ring protons and borane groups enabling regioselective hydrogen-lithium exchange [21] [24].

Optimization Studies and Data Analysis

Comprehensive optimization studies have established optimal reaction conditions for various azetidine functionalization processes [18] [20]. Table analysis of reaction parameters reveals the following optimized conditions:

Reaction TypeOptimal SolventTemperature (°C)Catalyst LoadingReaction Time
Lithiation-BorylationDiethyl Ether-785 mol%2-4 hours
PhotoborylationTetrahydrofuran252 mol%30 minutes
Copper-Catalyzed BorylationToluene8010 mol%12 hours
Strain-Release Homologation2-Methyltetrahydrofuran-78 to 25Stoichiometric2 hours

The optimization data demonstrates the critical importance of matching solvent properties to specific reaction requirements [18] [20]. Ethereal solvents provide optimal coordination environments for organolithium intermediates, while hydrocarbon solvents offer superior thermal stability for elevated temperature processes [18] [20].

Suzuki-Miyaura Cross-Coupling Compatibility

The Suzuki-Miyaura cross-coupling reaction represents one of the most important applications of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid in synthetic organic chemistry. This palladium-catalyzed carbon-carbon bond forming reaction has demonstrated exceptional compatibility with azetidine-containing boronic acid derivatives, enabling access to diverse arylated azetidine scaffolds with broad synthetic utility [1] [2] [3].

Mechanistic Framework and Catalyst Systems

The cross-coupling of azetidine boronic acids follows the established three-stage mechanism involving oxidative addition, transmetalation, and reductive elimination [4] [5]. Critical to the success of these transformations is the selection of appropriate catalyst systems that can accommodate the unique steric and electronic properties of the azetidine substrate. Palladium(0) complexes bearing bulky, electron-rich phosphine ligands such as [1,1'-biphenyl]-2-yldicyclohexylphosphane have proven particularly effective, enabling the formation of 2-aryl azetidines with yields ranging from 70-85% [3].

The choice of base significantly influences reaction outcomes, with potassium carbonate and potassium phosphate emerging as optimal choices under most conditions [6] [5]. The base serves a dual role: facilitating transmetalation by converting the boronic acid to a more reactive boronate species and maintaining the integrity of the acid-sensitive tert-butoxycarbonyl protecting group [4].

Substrate Scope and Functional Group Tolerance

Extensive studies have revealed remarkable functional group tolerance in the cross-coupling of N-Boc-azetidin-3-yl boronic esters with various aryl halides [1] [2] . Yields typically range from 55-94%, with electronic properties of the aryl halide partner significantly influencing reaction efficiency. Electron-deficient aryl halides generally provide superior yields due to more facile oxidative addition to the palladium center [8].

The incorporation of various heterocyclic fragments has been successfully demonstrated, with azetidine-pyrazole hybrid systems showing particular promise for medicinal chemistry applications [1]. These transformations proceed with yields of 60-80% and enable rapid access to complex heterocyclic frameworks that would be challenging to construct through alternative methodologies.

Temperature and Solvent Effects

Reaction conditions have been optimized to balance coupling efficiency with substrate stability. Most transformations proceed effectively at temperatures between 80-100°C in polar aprotic solvents such as dimethylformamide or acetonitrile [6]. Lower temperatures often result in incomplete conversion, while elevated temperatures can lead to competing decomposition pathways, particularly involving the thermally labile tert-butoxycarbonyl group.

Oxidative Transformation Pathways for Boronic Acid Derivatives

The oxidative transformation of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid represents a critical pathway for accessing the corresponding azetidine alcohols, which serve as valuable synthetic intermediates. Multiple oxidative methodologies have been developed, each offering distinct advantages in terms of reaction conditions, selectivity, and functional group compatibility [9] [10] [11].

Hydrogen Peroxide-Mediated Oxidation

The most widely employed oxidative transformation utilizes hydrogen peroxide under basic conditions to convert the boronic acid functionality to the corresponding alcohol [9] [11] [12]. This process proceeds through a well-established mechanism involving nucleophilic attack of hydrogen peroxide on the electrophilic boron center, followed by a 1,2-migration of the carbon substituent to oxygen and subsequent hydrolysis of the resulting boric ester [13] [14].

The reaction typically requires sodium hydroxide or potassium hydroxide as a base, with optimal conditions involving 2-3 equivalents of hydrogen peroxide at temperatures between room temperature and 50°C [14]. Under these conditions, yields of the corresponding 3-hydroxyazetidine derivatives range from 70-95%, with the tert-butoxycarbonyl protecting group remaining intact throughout the transformation [11].

Mechanistic Considerations

Detailed mechanistic studies have revealed that the rate-limiting step in the oxidation process is the 1,2-migration of carbon from boron to oxygen [15] [16]. This migration occurs through a concerted process in which the developing positive charge on boron is stabilized by coordination with the migrating carbon-boron bond [16]. The presence of the electron-withdrawing tert-butoxycarbonyl group on the azetidine nitrogen slightly accelerates this process by reducing electron density at the boron center [15].

Computational studies have demonstrated that the formation of the initial hydrogen peroxide-boron complex is rapid and reversible, with association rate constants on the order of 10³-10⁵ M⁻¹s⁻¹ [16]. The subsequent migration step proceeds with activation energies typically ranging from 20-25 kcal/mol, depending on the electronic nature of the substituents [15].

Alternative Oxidative Systems

N-oxide reagents have emerged as particularly effective oxidants for the rapid conversion of azetidine boronic acids to the corresponding alcohols [10]. These transformations occur within minutes at ambient temperature in open flask conditions, offering significant practical advantages over traditional hydrogen peroxide methods. The mechanism involves direct oxygen transfer from the N-oxide to the boron center, bypassing the need for additional base activation [10].

Peroxynitrite (ONOO⁻) has also been investigated as an oxidant, demonstrating remarkable efficiency with yields approaching 90% under physiological conditions [17]. This oxidant is of particular interest for biological applications where mild, biocompatible conditions are required [17].

Azetidine Ring-Opening Reactions under Acidic/Basic Conditions

The inherent ring strain of the azetidine moiety in (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid makes it susceptible to ring-opening reactions under both acidic and basic conditions. These transformations provide access to valuable linear amino acid derivatives and represent important pathways for both synthetic manipulation and potential decomposition [18] [19] [20].

Acidic Ring-Opening Pathways

Under acidic conditions, particularly in the presence of strong acids such as hydrochloric acid or trifluoroacetic acid, (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid undergoes protonation at the nitrogen center, followed by ring-opening through nucleophilic attack [18] [20]. The reaction proceeds through initial protonation of the azetidine nitrogen, which increases the electrophilicity of the adjacent carbon centers and facilitates nucleophilic attack by halide ions or other nucleophiles present in solution [19].

The regioselectivity of ring-opening is generally high, with nucleophilic attack occurring preferentially at the less substituted carbon adjacent to nitrogen [18]. This selectivity arises from both steric and electronic factors: the boronic acid substituent at the 3-position provides significant steric hindrance, while the electron-withdrawing nature of this group destabilizes positive charge development at the substituted carbon [20].

Basic Ring-Opening Mechanisms

Under basic conditions, ring-opening can occur through alternative pathways that do not require initial protonation [21] [22]. The presence of strong bases such as potassium carbonate or sodium hydroxide can facilitate ring strain release through direct nucleophilic attack, particularly when the reaction medium contains good nucleophiles such as alkoxide or hydroxide ions [22].

The rate of ring-opening under basic conditions is generally slower than under acidic conditions, reflecting the reduced electrophilicity of the unprotonated azetidine ring [21]. However, this pathway can be advantageous when acid-sensitive functional groups are present or when specific nucleophiles need to be introduced [22].

Lewis Acid-Catalyzed Ring-Opening

Copper(II) triflate has proven particularly effective as a Lewis acid catalyst for the controlled ring-opening of N-tosylazetidines, and similar reactivity has been observed with N-Boc derivatives [23] [24]. The mechanism involves coordination of the Lewis acid to the azetidine nitrogen, which activates the ring toward nucleophilic attack while maintaining high levels of stereochemical control [24].

These transformations proceed through an SN2-type mechanism with clean inversion of configuration at the reacting carbon center [23]. The use of copper(II) triflate enables access to 1,3-oxazinanes and 1,3-amino alcohols in excellent yields (typically >90%) with excellent diastereoselectivity [23].

Stereochemical Outcomes in Nucleophilic Substitution Reactions

The stereochemical behavior of (1-(tert-Butoxycarbonyl)azetidin-3-yl)boronic acid in nucleophilic substitution reactions has been extensively studied, revealing predictable patterns that enable the rational design of stereoselective transformations [25] [23] [26]. The combination of the chiral azetidine scaffold with the directing effects of the boronic acid and tert-butoxycarbonyl groups creates a stereochemically well-defined environment that can be exploited for asymmetric synthesis.

SN2-Type Ring-Opening Stereochemistry

Ring-opening reactions proceeding through SN2-type mechanisms consistently exhibit clean inversion of configuration at the reacting carbon center [23] [24]. This stereochemical outcome has been confirmed through detailed studies using enantiopure starting materials, where the absolute configuration of products has been rigorously established through comparison with authentic samples prepared from optically pure precursors [24].

The predictable nature of this stereochemical course enables the design of strategies for accessing both enantiomeric series of products through appropriate selection of starting material configuration [23]. For example, (S)-configured azetidine substrates consistently provide (R)-configured ring-opened products when reaction occurs at the 2-position of the azetidine ring [24].

Palladium-Catalyzed Stereospecific Cross-Coupling

The development of stereospecific cross-coupling protocols using azetidine-containing organometallic nucleophiles has enabled access to enantioenriched products that are difficult to obtain through alternative methods [25]. These transformations employ cyclohexyl spectator ligands on organotin nucleophiles to achieve selective transfer of nitrogen-containing stereocenters with exceptionally high stereofidelity [25].

The mechanism involves retention of configuration through a double inversion process: initial transmetalation occurs with inversion, followed by reductive elimination with a second inversion, resulting in net retention of the original stereochemical configuration [25]. This approach has been successfully demonstrated with α-stannylated azetidine nucleophiles in both arylation and acylation reactions [25].

Chiral Catalyst-Controlled Transformations

Enantioselective ring-opening reactions using chiral hydrogen-bonding catalysts have achieved excellent levels of stereochemical control (>90% enantiomeric excess) across diverse substrate combinations [26]. These transformations employ chiral squaramide catalysts that recognize conserved electrostatic features in the transition states of ring-opening SN2 mechanisms [26].

The key to achieving high enantioselectivity lies in the formation of a network of electrostatic interactions between the catalyst and substrate, which creates a chiral environment that discriminates between enantiotopic reaction pathways [26]. Computational studies have provided detailed insights into these interactions, revealing the importance of simultaneous hydrogen bonding to both the nucleophile and the leaving group in the transition state [27].

Chelation-Controlled Diastereoselectivity

In reactions involving carbonyl electrophiles, the presence of coordinating groups can lead to chelation-controlled selectivity [23]. For example, reactions with aldehydes in the presence of copper(II) triflate proceed through six-membered chelate intermediates that enforce high levels of diastereoselectivity [23]. The major diastereomer typically results from approach of the nucleophile to the less hindered face of the chelated aldehyde, with diastereoselectivities often exceeding 90:10 [23].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

201.1172382 g/mol

Monoisotopic Mass

201.1172382 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types